molecular formula C15H13BrN2O3S B12490342 Methyl {[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Methyl {[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B12490342
M. Wt: 381.2 g/mol
InChI Key: VSOFQKLZZVUXER-UHFFFAOYSA-N
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Description

Methyl {[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a bromophenyl group, a cyano group, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl {[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Methyl {[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl {[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, while the cyano and sulfanyl groups can participate in redox reactions and covalent bonding with biological molecules. These interactions can lead to the modulation of cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13BrN2O3S

Molecular Weight

381.2 g/mol

IUPAC Name

methyl 2-[[4-(4-bromophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C15H13BrN2O3S/c1-21-14(20)8-22-15-12(7-17)11(6-13(19)18-15)9-2-4-10(16)5-3-9/h2-5,11H,6,8H2,1H3,(H,18,19)

InChI Key

VSOFQKLZZVUXER-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Br)C#N

Origin of Product

United States

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